molecular formula C10H10F3NO2 B1585810 (R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid CAS No. 791582-16-6

(R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid

Cat. No. B1585810
M. Wt: 233.19 g/mol
InChI Key: MXKROQQTKYAUJB-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid” is a phenylalanine derivative . It has a linear formula of C10H10F3NO2 . The IUPAC name is (2R)-2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“®-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid” is a solid substance . It has a molecular weight of 233.19 . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Enzyme Inhibition and Medicinal Chemistry

(R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid and its analogues, such as R-aminophosphonic acids, are significant in enzyme inhibition, playing a crucial role in regulating physiological and pathological processes. These compounds are explored in medicinal chemistry due to their ability to influence various biological functions. They are effective in inhibiting enzymes of different classes and origins, primarily through the N C P scaffold that mimics the transition state of ester and amide bond hydrolyses, crucial in enzyme activity. This property has been utilized in developing potent enzyme inhibitors like antihypertensive drugs (Mucha, Kafarski, & Berlicki, 2011).

Renewable Building Blocks in Material Science

Phloretic acid, closely related to (R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid, serves as a renewable building block in material science. It is used to enhance the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This innovation leads to the development of materials with suitable thermal and thermo-mechanical properties for a broad range of applications (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Biological Significance and Synthetic Approaches

The discovery of nonproteinogenic amino acids, including (R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid, has piqued interest due to their biological properties and role as building blocks for new molecule synthesis. They modulate biological behavior and are key structural fragments in biologically active compounds. Their structural complexity, with two vicinal chiral centers, poses a challenge in synthetic organic chemistry (Viso et al., 2011).

Radioactive Tracers in Medical Imaging

(R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid analogues have been used in creating radioactive tracers for positron emission tomography (PET) imaging of brain tumors. The ability to differentiate between enantiomers in biological systems enhances the effectiveness of these tracers in medical diagnostics (McConathy et al., 2010).

Chemical Sensing and Chiral Discrimination

The enantiomers of compounds like (R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid are useful in chiral molecular gels for visual chiral discrimination. These compounds exhibit significant enantioselective responses, demonstrating their potential in chemical sensing applications (Chen et al., 2010).

Safety And Hazards

The compound has been classified under GHS07. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKROQQTKYAUJB-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CC(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366175
Record name (3R)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid

CAS RN

791582-16-6
Record name (3R)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid
Reactant of Route 3
(R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid
Reactant of Route 4
(R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid
Reactant of Route 5
Reactant of Route 5
(R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.